alpha-Hydroxy-N-desmethyltamoxifen

Descripción

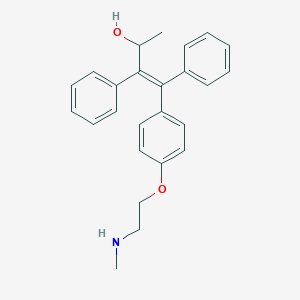

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREXPZNIZPCGIV-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344152 | |

| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162070-61-3 | |

| Record name | alpha-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Pathways and Stereochemical Aspects of Alpha Hydroxy N Desmethyltamoxifen Formation

Phase I Metabolic Conversion of Tamoxifen (B1202) to N-Desmethyltamoxifen

Cytochrome P450 Isoforms Mediating N-Demethylation (e.g., CYP3A4/5)

The N-demethylation of tamoxifen to N-desmethyltamoxifen is predominantly catalyzed by the CYP3A subfamily of enzymes. nih.govnih.gov Specifically, CYP3A4 and CYP3A5 are the key enzymes responsible for this biotransformation. nih.govclinpgx.org This pathway accounts for the vast majority of tamoxifen metabolism, with studies indicating it is responsible for approximately 92% of the conversion. clinpgx.org While CYP3A4/5 are the principal catalysts, other isoforms may contribute to a lesser extent. science.gov N-desmethyltamoxifen is the major primary metabolite found circulating in patients undergoing tamoxifen treatment. nih.govnih.gov

| Enzyme Family | Specific Isoform | Role in N-Demethylation |

|---|---|---|

| CYP3A | CYP3A4 / CYP3A5 | Primary enzymes mediating the conversion of tamoxifen to N-desmethyltamoxifen. nih.govnih.govclinpgx.org |

| Other CYPs | CYP2D6, CYP2B6, CYP2C9, CYP2C19 | Minor or variable contributions to N-demethylation. science.govresearchgate.net |

Alpha-Hydroxylation of N-Desmethyltamoxifen to Alpha-Hydroxy-N-desmethyltamoxifen

Following its formation, N-desmethyltamoxifen undergoes a second critical Phase I reaction: hydroxylation at the alpha-carbon of the ethyl side chain. This step produces this compound, a key intermediate in the genotoxic activation pathway.

Identification of Specific Cytochrome P450 Enzymes in Alpha-Hydroxylation

The alpha-hydroxylation of both tamoxifen and its metabolite N-desmethyltamoxifen is a crucial step in their metabolic activation. oup.comnih.gov Research has shown that this reaction is specifically catalyzed by the cytochrome P450 3A subfamily. nih.govacs.org Studies using a panel of 18 human P450 enzymes identified CYP3A4 as the isoform that generates a significant amount of alpha-hydroxytamoxifen (B13999) from tamoxifen. nih.govacs.org This strong evidence points to CYP3A4 as the primary enzyme responsible for the analogous conversion of N-desmethyltamoxifen to this compound. uq.edu.au This metabolic activation via alpha-hydroxylation is a precursor to the formation of DNA adducts observed in rat liver studies. oup.comnih.gov

Stereoselectivity of Alpha-Hydroxylation and Enantiomeric Ratios

The alpha-carbon of this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: R-(+) and S-(-). While data on the stereoselectivity of the initial alpha-hydroxylation reaction itself is limited, significant stereoselectivity has been demonstrated in the subsequent metabolic activation of these enantiomers. nih.govacs.org In studies using rat hepatocytes, the R-(+)-enantiomer of this compound produced ten times more DNA adducts than the S-(-)-enantiomer. nih.gov This suggests that the R-isomer is a preferred substrate for the Phase II enzymes that complete the bioactivation process. nih.gov

| Enantiomer | Relative DNA Adduct Formation | Implication |

|---|---|---|

| R-(+)-alpha-hydroxy-N-desmethyltamoxifen | ~10-fold higher than S-(-) isomer | Suggests the R-isomer is more readily activated by Phase II enzymes (e.g., sulfotransferases). nih.govacs.org |

| S-(-)-alpha-hydroxy-N-desmethyltamoxifen | Lower | Less efficiently converted to a reactive, DNA-binding species. acs.org |

Phase II Metabolic Activation of this compound

The final step in the bioactivation of this compound is a Phase II conjugation reaction. This process converts the hydroxylated intermediate into a highly reactive electrophilic species that can covalently bind to cellular macromolecules like DNA. This activation is primarily achieved through O-sulfonation, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com The resulting sulfate (B86663) ester is unstable and can spontaneously generate a carbocation, which is the ultimate reactive species that forms adducts with DNA. nih.gov

Studies have implicated specific SULT isoforms in this critical activation step. Human hydroxysteroid sulfotransferase 2A1 (hSULT2A1) has been shown to catalyze the formation of the reactive α-sulfooxy metabolite of tamoxifen. nih.gov Other sulfotransferases, such as SULT1A1 and SULT1E1, are also known to be present in relevant tissues like the endometrium and can metabolize tamoxifen derivatives, though their primary role in this specific genotoxic activation pathway is part of a broader metabolic context. researchgate.netresearchgate.net The stereoselective activation of the R-enantiomer of this compound is attributed to it being a better substrate for these sulfotransferases. nih.gov

| Enzyme | Role in Bioactivation |

|---|---|

| Hydroxysteroid Sulfotransferase (e.g., hSULT2A1) | Catalyzes the O-sulfonation of α-hydroxylated metabolites, leading to a reactive sulfate ester. oup.comnih.gov Implicated in the genotoxic activation of tamoxifen. nih.gov |

| Other Sulfotransferases (e.g., SULT1A1, SULT1E1) | Present in human tissues and capable of metabolizing tamoxifen derivatives, contributing to the overall Phase II metabolism. researchgate.netresearchgate.net |

Role of Sulfotransferases (e.g., ST2A2) in O-Esterification

The conversion of this compound to a reactive species is mediated by sulfotransferase (SULT) enzymes through a process called O-esterification. nih.govacs.orgnih.gov In this pathway, a sulfo group (SO₃⁻) is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the alpha-hydroxyl group of the tamoxifen metabolite. This reaction is a critical bioactivation step. acs.orgnih.gov

Research, primarily in rat models, has identified specific hydroxysteroid sulfotransferases as key catalysts in this process. While much of the research has focused on the parent compound's metabolite, α-hydroxytamoxifen, the activation pathways for α-hydroxylated metabolites are considered comparable. acs.org The sulfation of α-hydroxytamoxifen is known to be mediated by the ST2A2 isozyme in rat liver. nih.gov This enzymatic action results in the formation of an unstable sulfate ester. The addition of the bulky, electron-withdrawing sulfate group transforms the hydroxyl into an excellent leaving group, facilitating the formation of a carbocation that is highly reactive toward nucleophilic sites on DNA. acs.org

Formation of Reactive Sulfate Conjugates

The O-esterification of this compound gives rise to a highly unstable and reactive metabolite: alpha-sulfoxy-N-desmethyltamoxifen. nih.gov This sulfate conjugate is not a detoxification product; rather, it is a proximate carcinogen. Its instability is key to its genotoxicity. The sulfate group readily dissociates, leaving behind a resonance-stabilized carbocation.

This electrophilic intermediate is highly reactive and can covalently bind to the nucleophilic centers in DNA, forming stable DNA adducts. nih.govacs.org In vitro and in vivo studies have successfully identified the major adduct formed from this reaction as (E)-alpha-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen. nih.gov The formation of this adduct demonstrates that the metabolic activation of N-desmethyltamoxifen via α-hydroxylation and subsequent sulfation is a significant pathway leading to DNA damage. nih.gov

| Metabolite | Enzyme Family | Process | Resulting Compound | Biological Outcome |

|---|---|---|---|---|

| This compound | Sulfotransferases (SULTs) | O-Esterification (Sulfation) | alpha-Sulfoxy-N-desmethyltamoxifen | Bioactivation to a reactive electrophile |

| alpha-Sulfoxy-N-desmethyltamoxifen | Non-enzymatic | Heterolytic Cleavage | Carbocation Intermediate | Reacts with DNA to form adducts |

Interplay with Glucuronidation Pathways

The metabolic fate of tamoxifen and its derivatives is determined by a balance between competing enzymatic pathways that lead to either bioactivation or detoxification. While sulfation of this compound represents a bioactivation pathway, glucuronidation serves as a major detoxification and elimination route for other hydroxylated tamoxifen metabolites. nih.govnih.gov

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the hydroxyl groups of metabolites like 4-hydroxytamoxifen (B85900) (4-OH-TAM) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). nih.govd-nb.info This process significantly increases the water solubility of the metabolites, facilitating their excretion in bile and urine. d-nb.info Crucially, the formation of glucuronide conjugates effectively negates the antiestrogenic activity of these potent metabolites. nih.gov

Molecular Mechanisms of Alpha Hydroxy N Desmethyltamoxifen Action

Covalent DNA Adduct Formation by Alpha-Hydroxy-N-desmethyltamoxifen

The genotoxicity of tamoxifen (B1202) and its metabolites is largely attributed to their capability to form covalent adducts with DNA. The metabolite N-desmethyltamoxifen undergoes metabolic activation, which includes an oxidation step to form this compound. nih.govacs.org This hydroxylated metabolite is a proximate carcinogen that requires further activation to an electrophilic species capable of reacting with DNA. nih.govacs.org

Identification and Structural Characterization of DNA Adducts (e.g., (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen)

Research has successfully identified and characterized the primary DNA adducts formed from this compound. Following metabolic activation, this compound covalently binds to DNA, with a strong preference for the guanine base. The major adduct has been structurally elucidated as (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen. nih.govresearchgate.net This identification was achieved through a combination of techniques, including ³²P-postlabeling and high-performance liquid chromatography (HPLC), which allowed for the comparison of adducts formed in vitro and those found in the liver DNA of rats treated with tamoxifen or this compound. nih.govacs.org The adducts detected in vivo were found to be chromatographically identical to the synthesized (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen standard. nih.govacs.org

When DNA is modified in vitro with the reactive ester α-sulfoxy-N-desmethyltamoxifen, analysis reveals one major adduct and several minor ones. acs.org The principal adduct is confirmed to be the 3',5'-bisphosphate of (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen. acs.org

| Adduct Name | Method of Identification | Location Found |

| (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen | ³²P-postlabeling, HPLC, Synthesis of standard | In vitro, Rat liver DNA |

| Minor Adducts (unspecified structure) | ³²P-postlabeling, HPLC | In vitro |

Investigation of Adduct Stereoisomerism and Differential Reactivity

The structural complexity of this compound allows for the formation of stereoisomeric adducts. The covalent bond formation occurs at the α-carbon, which is a chiral center. While the major adduct is identified as the E-isomer, referring to the configuration around the ethylenic double bond of the tamoxifen backbone, the stereochemistry at the allylic carbon introduces further complexity. acs.org Research has characterized the major adduct as having a trans configuration of the N-desmethyltamoxifen segment relative to the deoxyguanosine moiety. acs.org However, it has not been conclusively established whether this adduct exists as a single product or as a mixture of epimers (diastereomers that differ at only one chiral center) at the allylic carbon. acs.org This stereoisomerism can influence the adduct's conformation within the DNA helix and subsequently affect DNA replication and repair processes, leading to differential biological consequences.

Role of Electrophilic Species in Adduct Formation

The formation of covalent DNA adducts by this compound is not a spontaneous reaction. The parent compound must first be metabolically converted into a reactive electrophile. symmes.fr The proposed pathway involves the α-hydroxylation of N-desmethyltamoxifen, followed by an esterification step, primarily sulfation, to form a highly reactive ester such as α-sulfoxy-N-desmethyltamoxifen. nih.govacs.orgnih.gov This ester is unstable and can heterolytically cleave to generate a resonance-stabilized carbocation. This potent electrophilic carbocation is the ultimate DNA-binding species that reacts with nucleophilic sites on DNA bases. symmes.fr The formation of this electrophile is a critical determinant in the extent of DNA adduct formation. nih.gov

Site-Specific DNA Modification Analyses (e.g., guanine, adenine)

Analysis of the DNA adducts formed by this compound reveals a significant specificity for certain nucleophilic sites within the DNA molecule. The primary target for adduction is the exocyclic amino group (N²) of guanine residues. nih.govresearchgate.net This preference is consistent with the reaction mechanism involving a soft electrophile, which preferentially attacks the exocyclic amino groups of DNA bases. symmes.fr While guanine is the major site of modification, the formation of minor adducts suggests that other sites may also be targeted, albeit at a lower frequency. For related tamoxifen metabolites, adduction at the N⁶ position of adenine has also been observed, indicating that adenine can be a potential, though less favorable, site for modification by the electrophilic species derived from this compound. oup.com

Cellular Consequences of DNA Adduction by this compound

The covalent modification of DNA by this compound introduces bulky lesions into the DNA helix. These adducts can physically obstruct the intricate machinery of DNA replication and transcription, leading to a cascade of deleterious cellular responses. If not efficiently removed by cellular DNA repair mechanisms, these adducts can lead to persistent genomic alterations.

Induction of Mutagenesis and Genomic Instability

The formation of DNA adducts by this compound is a primary mechanism behind its mutagenic potential. These adducts can cause DNA polymerases to misread the genetic code during replication, leading to the insertion of incorrect bases opposite the adducted nucleotide. This process, known as translesion synthesis, can result in point mutations (e.g., G to T transversions). The persistence of such mutations in critical genes, such as tumor suppressor genes or proto-oncogenes, can disrupt cellular growth control and contribute to carcinogenesis. The presence of these bulky adducts can also lead to more extensive genomic damage, including double-strand breaks, chromosomal aberrations, and aneuploidy, collectively contributing to genomic instability.

Activation of DNA Damage Response Pathways

The metabolic activation of N-desmethyltamoxifen, a major metabolite of tamoxifen, can lead to the formation of this compound. nih.gov This subsequent metabolite is implicated in genotoxicity through a process involving further esterification, which transforms it into a reactive electrophile capable of binding to DNA. nih.govnih.gov This process results in the formation of DNA adducts, which are a form of DNA damage.

The primary adduct formed has been identified as (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen. nih.gov Studies have confirmed that one of the main adducts found in the liver DNA of rats treated with tamoxifen is chromatographically identical to this adduct derived from this compound. nih.gov The formation of these adducts represents a direct interaction of the tamoxifen metabolite with genetic material, triggering DNA damage response pathways. The presence of such adducts can lead to mutations if not properly repaired. For instance, in one study, the frequency of point mutations in the liver was 93 ± 4% in animals treated with a metabolite capable of forming these adducts. oup.com

Role in Hepatocarcinogenesis Mechanisms

The formation of DNA adducts by tamoxifen metabolites is a key mechanism in its hepatocarcinogenicity observed in rat models. nih.govnih.gov The metabolic pathway involving the alpha-hydroxylation of N-desmethyltamoxifen is considered a plausible route for the formation of DNA-damaging agents that contribute to liver cancer in these animals. oup.com

Research has demonstrated that administering this compound to female Sprague-Dawley rats leads to the formation of the specific (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen adduct in their liver DNA. nih.gov This provides a direct link between the metabolite and the initiation of DNA damage in the liver. While the initiation of DNA damage by tamoxifen metabolites like alpha-hydroxytamoxifen (B13999) is a critical step, studies suggest that this damage alone may not be sufficient to cause hepatocellular carcinomas. oup.com Long-term exposure, which allows for the promotion and progression of transformed cells, may be necessary for tumor development. oup.com

Investigation of Protein Kinase C Inhibition by this compound

The inhibitory effect of tamoxifen and its metabolites on Protein Kinase C (PKC) has been a subject of significant research. PKC is a family of enzymes crucial for various cellular signaling pathways. nih.govmdpi.com Tamoxifen itself is a known inhibitor of PKC. nih.govnih.govresearchgate.net Its primary metabolite, N-desmethyltamoxifen, has been shown to be an even more potent inhibitor of this enzyme. medchemexpress.comselleckchem.com While the PKC inhibitory activity of N-desmethyltamoxifen is well-documented, specific studies detailing the direct inhibitory action of its hydroxylated form, this compound, are less prevalent in the examined literature. However, the established activity of its precursor suggests that metabolic transformation does not necessarily eliminate interaction with PKC.

Comparative Potency Studies

Comparative studies have focused on tamoxifen and its major metabolite, N-desmethyltamoxifen, demonstrating clear differences in their potency as PKC inhibitors. N-desmethyltamoxifen is reported to be a tenfold more potent inhibitor of Protein Kinase C than its parent compound, tamoxifen. medchemexpress.comselleckchem.com In contrast, another key metabolite, 4-hydroxytamoxifen (B85900), is noted for its high anti-estrogenic potency but its PKC inhibitory action is less emphasized compared to N-desmethyltamoxifen. nih.gov

Below is a data table summarizing the comparative potency for PKC inhibition based on available research.

| Compound | Potency as a PKC Inhibitor | Reference |

| Tamoxifen | Baseline Inhibitor | medchemexpress.comselleckchem.com |

| N-desmethyltamoxifen | Ten-fold more potent than Tamoxifen | medchemexpress.comselleckchem.com |

Impact on Cellular Signaling Pathways

The inhibition of Protein Kinase C by tamoxifen and its metabolites can significantly impact downstream cellular signaling pathways, which may be central to its antitumor action. nih.gov PKC is involved in regulating multiple pathways, including those controlled by extracellular signal-regulated kinase (ERK) and AKT. researchgate.netnih.gov

Studies have shown that in certain breast cancer cells, tamoxifen can stimulate apoptosis by activating PKCδ, which in turn antagonizes the downstream signaling of ERK phosphorylation. nih.gov Conversely, in tamoxifen-resistant cells, the drug may upregulate PKCα, promoting ERK phosphorylation and contributing to drug resistance. nih.gov Furthermore, the tamoxifen metabolite endoxifen (B1662132) has been found to inhibit PKCβ1, leading to suppressed AKT signaling and the induction of apoptosis in breast cancer cells. researchgate.net These findings illustrate that the interaction of tamoxifen metabolites with specific PKC isoforms can trigger distinct downstream effects, influencing cell fate decisions like apoptosis and survival.

Pharmacokinetic and Dispositional Research of Alpha Hydroxy N Desmethyltamoxifen

In Vivo Formation and Plasma Concentrations of Alpha-Hydroxy-N-desmethyltamoxifen

This compound is formed in the body through the metabolic conversion of tamoxifen (B1202). nih.gov The primary pathway involves the N-demethylation of tamoxifen to N-desmethyltamoxifen, which is then hydroxylated to form this compound. wikipedia.org The cytochrome P450 enzyme CYP2D6 plays a crucial role in this hydroxylation step. nih.govnih.gov

Following oral administration of tamoxifen, this compound can be detected in the plasma. Studies have shown that after a single oral dose of tamoxifen, its metabolites, including this compound, reach peak serum concentrations approximately 3 hours after intake. researchgate.netbevital.nonih.govcapes.gov.brscispace.com However, the appearance of this compound in plasma is delayed compared to other metabolites. For instance, it is first observed in the urine and bile after four days of tamoxifen administration. nih.gov

Tissue Distribution and Accumulation Patterns

This compound, along with tamoxifen and its other metabolites, exhibits extensive distribution throughout the body. A high degree of protein binding, greater than 98% primarily to albumin, contributes to its retention within the circulation. researchgate.netbevital.nonih.govcapes.gov.brscispace.com Despite this, the compound readily distributes to various tissues.

Research indicates that the concentrations of tamoxifen and its metabolites, including this compound, are significantly correlated between serum and breast tumor tissues. nih.govnih.gov Notably, tissue levels in breast tumors can be 5 to 10 times higher than those observed in the serum. nih.govnih.govresearchgate.net This preferential accumulation in the target tissue underscores its importance in the anti-cancer effects of tamoxifen.

The distribution of this compound extends to other biological fluids as well. Its concentrations in pleural, pericardial, and peritoneal effusions are comparable to those found in serum, with effusion-to-serum ratios ranging from 0.2 to 1. researchgate.netbevital.nonih.govcapes.gov.brscispace.com Conversely, only trace amounts are detected in the cerebrospinal fluid. researchgate.netbevital.nonih.govcapes.gov.brscispace.com

Elimination Kinetics and Excretion Routes

The elimination of this compound from the body follows first-order kinetics. researchgate.netbevital.nonih.govcapes.gov.brscispace.com Upon cessation of tamoxifen treatment, the elimination curve of this compound parallels that of the parent drug, tamoxifen. researchgate.netbevital.nonih.govcapes.gov.brscispace.com This suggests that its rate of elimination is faster than its rate of formation, making its serum levels dependent on its production rate. researchgate.netbevital.nonih.govcapes.gov.brscispace.com

The primary route of excretion for tamoxifen and its metabolites is through the feces. researchgate.net Studies involving radiolabeled tamoxifen have shown that a significant portion of the administered dose is eliminated in the feces. researchgate.net Bile and urine are also important excretion routes, particularly for the hydroxylated and conjugated metabolites. researchgate.netbevital.nonih.govcapes.gov.brscispace.comnih.gov Specifically, bile and urine are rich in conjugated forms of this compound. researchgate.netbevital.nonih.govcapes.gov.brscispace.com

Species-Specific Differences in this compound Disposition

The metabolism of tamoxifen, and consequently the formation and disposition of this compound, can vary across different species. While N-desmethyltamoxifen is a major metabolite in both humans and rodents, there are notable differences in the subsequent metabolic pathways. aacrjournals.org

Preclinical and Toxicological Research of Alpha Hydroxy N Desmethyltamoxifen

Genotoxicity Studies in Animal Models

The genotoxicity of tamoxifen (B1202) and its metabolites, including alpha-hydroxy-N-desmethyltamoxifen, has been a subject of extensive research, particularly focusing on the formation of DNA adducts in animal models. These studies are crucial for understanding the mechanisms underlying the carcinogenic potential of tamoxifen in certain tissues.

DNA Adduct Levels in Rat Liver Following this compound Administration

Research has demonstrated that this compound is a significant metabolite involved in the formation of DNA adducts in the liver of rats. nih.govacs.orglookchem.com The metabolic activation of N-desmethyltamoxifen, a primary metabolite of tamoxifen, involves an oxidation step to produce this compound, which is then further esterified to a reactive species that can bind to DNA. nih.gov Studies have identified the major adduct formed as (E)-alpha-(deoxyguanosin-N2-yl)-N-desmethyltamoxifen. nih.gov

When female Sprague-Dawley rats were administered equimolar doses of tamoxifen or this compound, analysis of their liver DNA revealed the presence of adducts. nih.govacs.orglookchem.com Notably, one of the major adducts detected in the livers of rats treated with tamoxifen was found to be chromatographically identical to the adduct formed from this compound. nih.gov This finding highlights the role of N-desmethyltamoxifen as a precursor to a significant portion of the DNA adducts observed in rat liver following tamoxifen administration. acs.orglookchem.com

Furthermore, stereoselectivity plays a role in the extent of DNA adduct formation. Studies resolving this compound into its R- and S-enantiomers have shown that the R-isomer leads to a tenfold higher level of DNA adducts in rat hepatocytes compared to the S-isomer. nih.gov This suggests that the R-isomer is more readily converted into the reactive sulfate (B86663) conjugate that binds to DNA. nih.gov

The following table summarizes the DNA adduct levels observed in rat liver from a comparative study.

| Compound Administered | Adduct Level (adducts/10⁸ nucleotides) |

| Tamoxifen | 121 ± 91 |

| α-hydroxytamoxifen | 661 ± 249 |

Data from a study involving multiple doses by gavage to female Fischer rats. oup.com

Organ Specificity of DNA Adduct Formation

The formation of DNA adducts induced by tamoxifen and its metabolites exhibits a marked organ specificity in rats. oup.comnih.govresearchgate.net Extensive research has shown that these adducts are predominantly, and in high levels, found in the liver. oup.comnih.govresearchgate.net

In studies where female Fischer F344 or Sprague-Dawley rats were treated with tamoxifen or its metabolite, α-hydroxytamoxifen, DNA adducts were consistently detected in the liver. oup.comnih.govresearchgate.net However, these adducts were notably absent in other tissues examined, including the uterus, stomach, kidney, spleen, and colon. oup.comnih.govresearchgate.net Even with the administration of α-hydroxytamoxifen, which leads to high levels of adducts in the liver, their presence in other organs was minimal and sporadic, with low levels detected in the stomach and kidney of only a few individual animals. oup.comnih.gov

The confinement of DNA adduct formation primarily to the rat liver is attributed to the tissue-specific expression of the sulfotransferase enzyme ST2A2. oup.comnih.gov This enzyme is responsible for the activation of α-hydroxytamoxifen and its derivatives into their ultimately reactive forms. oup.com The predominant presence of ST2A2 in the rat liver explains why the genotoxic effects, in terms of DNA adduct formation, are localized to this organ. oup.comnih.gov

Dose-Response Relationships for Adduct Formation

The formation of DNA adducts in rat liver following the administration of tamoxifen and its metabolites demonstrates a clear dose-response relationship. oup.com Studies have shown that the level of adducts increases with the dose of the administered compound. oup.com

In one study, female Fischer rats were treated with single doses of tamoxifen or α-hydroxytamoxifen. oup.com While no adducts were detected in non-hepatic tissues at lower doses, a higher dose of α-hydroxytamoxifen resulted in detectable, albeit low, levels of adducts in the stomach and kidney of a small number of animals. oup.com This suggests that at higher exposure levels, the potential for adduct formation in extrahepatic tissues, though still significantly lower than in the liver, may increase.

Another experiment involving multiple doses of tamoxifen and α-hydroxytamoxifen further solidified the dose-dependent nature of adduct formation. oup.com Rats treated with multiple doses of α-hydroxytamoxifen exhibited significantly higher levels of liver DNA adducts compared to those treated with tamoxifen, with adduct levels of 661 ± 249 and 121 ± 91 adducts/10⁸ nucleotides, respectively. oup.com This more than five-fold higher level of adducts with α-hydroxytamoxifen administration underscores its role as a potent proximate carcinogen. oup.com

Carcinogenic Potential and Mechanisms in Rodents

The carcinogenic properties of tamoxifen in rodents, particularly its ability to induce liver tumors, are closely linked to the genotoxic activity of its metabolites, including this compound.

Distinct Mechanisms of Carcinogenicity (Genotoxic vs. Non-Genotoxic)

Tamoxifen exhibits a unique dual mechanism of carcinogenicity in rats, acting as a genotoxic carcinogen in the liver and a non-genotoxic carcinogen in the uterus. oup.comnih.gov

The genotoxic mechanism in the rat liver is well-established and is characterized by the metabolic activation of tamoxifen to α-hydroxytamoxifen and subsequently to a reactive sulfate ester that forms DNA adducts. oup.comoup.comnih.gov This process directly damages the genetic material, leading to mutations and the initiation of cancer. researchgate.netresearchgate.net

In contrast, the carcinogenicity of tamoxifen in the rat uterus appears to be non-genotoxic. oup.comnih.gov Despite the induction of uterine tumors, particularly with neonatal exposure, DNA adducts are not consistently detected in this tissue. oup.comnih.gov This suggests that the tumorigenic effect in the uterus is not mediated by direct DNA damage but likely through other mechanisms, such as hormonal effects. nih.gov Non-genotoxic carcinogens typically induce tumors by altering cellular processes like proliferation or structure, which in turn increases the risk of genetic errors. researchgate.net

This dual mechanism makes tamoxifen a notable example of a carcinogen that can operate through different pathways in different tissues within the same animal model. oup.com

In Vitro and Ex Vivo Toxicity Assessments

Metabolite-Mediated Toxicity in Cell Culture Systems

The toxicity of this compound is primarily understood through its role as a genotoxic metabolite. Research indicates that the metabolic activation of N-desmethyltamoxifen, a major metabolite of tamoxifen, involves an oxidation step to form this compound. acs.orgnih.gov This is followed by an esterification process, such as sulfation, which converts it into a reactive electrophile capable of binding to DNA and forming adducts. acs.orgnih.govnih.gov

In vitro studies have successfully characterized the primary DNA adduct formed from this metabolite. When DNA was modified in vitro with α-sulfoxy-N-desmethyltamoxifen, the major adduct identified was (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen. acs.orgnih.gov This same adduct was also found to be one of the major adducts in the liver DNA of rats that had been treated with either tamoxifen or directly with this compound. acs.org This suggests that the formation of this compound is a critical step in the pathway leading to tamoxifen-induced genotoxicity in these animal models. acs.org The levels of hepatic DNA adducts were found to be similar in rats treated with tamoxifen and those treated with equimolar doses of this compound. acs.org

Further research using rat hepatocyte cultures has revealed a stereoselective nature to this metabolic activation. nih.gov this compound exists as two enantiomers, R and S. While both enantiomers showed equal reactivity towards DNA in a chemical (in vitro) setting, their effects in a biological system (rat hepatocytes) were markedly different. nih.gov Treatment of the hepatocytes with R-(+)-alpha-hydroxy-N-desmethyltamoxifen resulted in tenfold the amount of DNA adducts compared to treatment with the S-(-)-isomer. nih.gov This significant difference suggests that the R-isomer is a more favorable substrate for the sulfation process that generates the reactive carbocation responsible for attacking DNA. nih.gov

Detoxification Mechanisms and Species Differences (e.g., Glucuronidation)

The ultimate toxicity of this compound is influenced by a balance between metabolic activation and detoxification pathways. The primary activation pathway is O-sulfonation, which creates a reactive ester. nih.govpharmgkb.org Competing with this is the detoxification pathway of O-glucuronidation, which conjugates the metabolite, rendering it inactive and facilitating its elimination. pharmgkb.orgoup.com

Significant inter-species differences exist in the efficiency of these competing pathways, which helps to explain the varied susceptibility to tamoxifen-induced liver tumors observed in different species. Research comparing human, rat, and mouse liver tissues has highlighted these disparities, primarily using the closely related metabolite alpha-hydroxytamoxifen (B13999) as a model.

Glucuronidation is a major route for the metabolism and elimination of tamoxifen and its active metabolites. nih.gov The rate of O-glucuronylation of trans-alpha-hydroxytamoxifen in liver microsomes shows a distinct rank order: human >> mouse > rat. pharmgkb.orgoup.com The substantially higher rate of this detoxification reaction in human liver is thought to be a critical protective mechanism that shields human patients from the formation of tamoxifen-DNA adducts. pharmgkb.org In contrast, the O-sulfonation pathway, which leads to genotoxicity, is more active in rodents.

The rate of sulfonation of trans-alpha-hydroxytamoxifen in liver cytosol from adult female Sprague-Dawley rats and CD1 mice was found to be 5.3 ± 0.8 and 3.9 ± 0.5 pmol/min/mg protein, respectively. pharmgkb.org In cytosol from human liver samples, the rate was significantly lower at 1.1 ± 0.4 pmol/min/mg protein. pharmgkb.org These findings indicate that the metabolic machinery in the rat liver is more predisposed to activating alpha-hydroxylated tamoxifen metabolites, while the human liver is more efficient at detoxifying them through glucuronidation. pharmgkb.orgoup.com

| Species | Rate (pmol/min/mg protein) | Reference |

|---|---|---|

| Rat (Sprague-Dawley) | 5.3 ± 0.8 | pharmgkb.org |

| Mouse (CD1) | 3.9 ± 0.5 | pharmgkb.org |

| Human | 1.1 ± 0.4 | pharmgkb.org |

Kinetic studies further underscore these species-specific differences in the sulfonation of trans-alpha-hydroxytamoxifen.

| Species | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|

| Rat | 84.6 ± 3.8 | 22.4 ± 3.4 | oup.com |

| Mouse | 81.4 ± 4.6 | 17.1 ± 3.1 | oup.com |

| Human | 104.3 ± 5.6 | 6.3 ± 1.9 | oup.com |

The combination of lower rates of activation (sulfonation) and a much higher capacity for detoxification (glucuronidation) in human liver provides a strong biochemical basis for the observed resistance of humans to the hepatocarcinogenic effects of tamoxifen seen in rats. pharmgkb.org

Advanced Analytical Methodologies for Alpha Hydroxy N Desmethyltamoxifen Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), form the cornerstone of analytical strategies for the separation and quantification of alpha-Hydroxy-N-desmethyltamoxifen from complex biological samples. nih.govnih.gov These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve high-resolution separation.

Reverse-phase chromatography is the most common modality employed for the analysis of tamoxifen (B1202) and its metabolites. In this approach, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govnih.gov The separation is based on the hydrophobicity of the compounds, with more non-polar molecules exhibiting longer retention times.

UPLC systems, utilizing smaller particle sizes in the stationary phase (typically <2 µm), offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.govnih.gov A typical UPLC method for tamoxifen metabolites might employ a C18 analytical column with a gradient elution using a mobile phase of water and acetonitrile over a short run time of approximately 4.5 minutes. nih.gov

Integration with Tandem Mass Spectrometry (LC-MS/MS, UPLC-ESI-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the quantification of low-abundance analytes like this compound in biological matrices. nih.govnih.govresearchgate.netui.ac.id This powerful combination offers exceptional sensitivity and selectivity, allowing for the unambiguous identification and quantification of the target compound even in the presence of interfering substances.

Electrospray ionization (ESI) is a commonly used interface that gently transfers ions from the liquid phase to the gas phase for mass analysis. In the positive ion ESI mode, protonated molecules of the analytes are generated. Tandem mass spectrometry involves the selection of a specific precursor ion (e.g., the protonated molecule of this compound), its fragmentation through collision-induced dissociation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

For instance, a UPLC-ESI-MS/MS method can be developed to quantify (Z)-tamoxifen and its various metabolites, including isomers of endoxifen (B1662132) and 4-hydroxytamoxifen (B85900), with a validation range for some metabolites as low as 0.5 ng/mL. nih.gov The detection of specific mass transitions for each analyte ensures accurate quantification.

| Analytical Platform | Key Features | Application to this compound |

| HPLC | High-resolution separation based on polarity. | Separation from parent drug and other metabolites in biological fluids. nih.govnih.gov |

| UPLC | Higher resolution, sensitivity, and speed compared to HPLC. | Rapid and efficient separation for high-throughput analysis. nih.govnih.gov |

| LC-MS/MS | High sensitivity and selectivity for quantification. | Accurate measurement in complex matrices like plasma and tissue. nih.govresearchgate.net |

| UPLC-ESI-MS/MS | Combines the advantages of UPLC and tandem MS. | Gold standard for quantitative bioanalysis of tamoxifen metabolites. nih.govnih.gov |

Method Development and Validation for Biological Samples

The development and validation of analytical methods for this compound in biological samples such as plasma, serum, and tissue are critical to ensure the reliability and accuracy of the data. nih.govcapes.gov.br This process follows stringent guidelines from regulatory bodies and involves the assessment of several key parameters.

Method development focuses on optimizing chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and mass spectrometric parameters (e.g., ionization source settings, collision energy) to achieve the desired sensitivity, selectivity, and run time. Sample preparation is also a crucial step, often involving protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.gov

Method validation is a comprehensive process that demonstrates the suitability of the analytical method for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration of a proportional relationship between the instrument response and the known concentrations of the analyte over a defined range. nih.govui.ac.id

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). capes.gov.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For tamoxifen metabolites, LOQs in the low ng/mL range are often achieved. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A validated UPLC-MS/MS method for tamoxifen and its metabolites in human plasma demonstrated good linearity between 1 and 500 ng/mL for N-desmethyltamoxifen, with satisfactory results for within-day and between-day imprecision and accuracy. nih.gov

Radiochemical Detection Techniques (e.g., 32P-Postlabeling Assay)

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, including those formed from this compound. nih.govpsu.edunih.gov This technique is capable of detecting as few as one adduct in 10¹⁰ nucleotides, making it ideal for studying the genotoxic potential of xenobiotics. nih.gov

The assay involves several key steps:

Enzymatic digestion of DNA to 3'-monophosphate deoxynucleosides.

Enrichment of the adducted nucleotides.

Labeling of the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts by chromatography, typically thin-layer chromatography (TLC) or HPLC. nih.govpsu.edu

Quantification of the adducts by measuring their radioactivity.

The development of novel HPLC systems for the separation of ³²P-postlabeled DNA adducts has significantly improved the resolution compared to traditional TLC methods. nih.govpsu.edu One such system was able to separate at least 13 different peaks from ³²P-postlabeled DNA from the livers of tamoxifen-treated rats, with two major peaks accounting for over 60% of the total adducts. nih.gov Comparisons with adducts formed in vitro confirmed that a major route of tamoxifen activation in vivo is via alpha-hydroxylation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including the DNA adducts of this compound. While LC-MS/MS can provide information about the mass-to-charge ratio and fragmentation pattern of a molecule, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of its three-dimensional structure.

The characterization of the major adduct formed from the reaction of a reactive ester of this compound with DNA was achieved using 1H NMR. The resulting adduct was identified as (E)-alpha-(deoxyguanosin-N2-yl)-N-desmethyltamoxifen. The proton chemical shifts for the adduct provided conclusive evidence for its structure.

Electro-Optical Array and Nanoreactor-Based Approaches for Metabolic Profiling

Emerging technologies such as electro-optical arrays and nanoreactors offer novel approaches for studying the metabolic activation and potential toxicity of compounds like tamoxifen and its metabolites. nih.gov These systems can provide rapid, high-throughput screening of metabolic pathways.

One such approach utilizes electro-optical arrays with thin-film spots containing an electrochemiluminescent ruthenium polymer, DNA, and liver microsomes. nih.gov When DNA damage occurs as a result of reactions with tamoxifen metabolites, it is detected by an increase in light emission from the oxidation of the damaged DNA by the metallopolymer. nih.gov The rate of light generation correlates with the rate of DNA damage.

Pharmacogenomic and Drug Interaction Research Influencing Alpha Hydroxy N Desmethyltamoxifen

Influence of Genetic Polymorphisms on Alpha-Hydroxy-N-desmethyltamoxifen Production

Genetic variations in the enzymes responsible for metabolizing tamoxifen (B1202) can significantly alter the production of its active metabolites, including this compound.

The cytochrome P450 (CYP) family of enzymes, particularly CYP2D6 and CYP3A4/5, plays a crucial role in the biotransformation of tamoxifen. nih.gov Tamoxifen is a prodrug that requires metabolic activation to exert its therapeutic effects. researchgate.net The primary route of activation involves N-demethylation to N-desmethyltamoxifen (NDM), primarily by CYP3A4/5, followed by hydroxylation to the highly potent antiestrogenic metabolite, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), a reaction catalyzed mainly by CYP2D6. nih.govcapes.gov.br Another active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), is formed through hydroxylation of tamoxifen, a reaction in which CYP2D6 is the primary catalyst. researchgate.net Alpha-hydroxylation of tamoxifen to form alpha-hydroxytamoxifen (B13999) is catalyzed by CYP3A4. nih.govacs.org

Genetic polymorphisms in the CYP2D6 gene are a major source of variability in endoxifen levels. nih.govnih.gov The CYP2D6 gene is highly polymorphic, with over 150 known alleles, each assigned an activity score. youtube.com Individuals can be classified into different metabolizer phenotypes based on their combination of alleles:

Extensive metabolizers (EMs): Carry two functional alleles.

Intermediate metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles. nih.gov

Poor metabolizers (PMs): Possess two non-functional alleles. nih.gov

Ultrarapid metabolizers (UMs): Have multiple copies of functional alleles. nih.gov

Studies have consistently shown that individuals with reduced or absent CYP2D6 activity (IMs and PMs) have significantly lower plasma concentrations of endoxifen. nih.govnih.gov For instance, patients who are homozygous for the non-functional CYP2D64 allele exhibit lower endoxifen levels compared to those with the wild-type genotype. nih.gov Similarly, Asian breast cancer patients carrying the CYP2D65 and 10 alleles have been found to have lower endoxifen concentrations. nih.gov Research in Black South African women with breast cancer identified that the CYP2D617 and *29 variants significantly reduced the conversion of NDM to endoxifen. nih.gov

While CYP2D6 is paramount for endoxifen formation, CYP3A4/5 is the main enzyme responsible for the initial N-demethylation of tamoxifen to N-desmethyltamoxifen. researchgate.net It is also involved in the conversion of 4-hydroxytamoxifen to endoxifen. drugbank.comuniversiteitleiden.nl Polymorphisms in CYP3A4 and CYP3A5 can also contribute to variations in tamoxifen metabolism, although their impact is generally considered less pronounced than that of CYP2D6. nih.govresearchgate.net For example, the CYP3A4*22 allele has been associated with higher concentrations of tamoxifen and N-desmethyltamoxifen. researchgate.net However, some studies suggest that polymorphisms in CYP3A5, CYP2C9, and CYP2C19 play a minor role compared to CYP2D6. nih.gov

| Gene | Allele(s) | Effect on Metabolism | Population Studied |

| CYP2D6 | 4 | Lower endoxifen concentrations. nih.gov | Caucasian |

| CYP2D6 | 5, 10 | Lower endoxifen and higher N-desmethyltamoxifen concentrations. nih.gov | Asian |

| CYP2D6 | 17, 29 | Reduced conversion of N-desmethyltamoxifen to endoxifen. nih.gov | Black South African |

| CYP3A4 | 22 | Higher concentrations of tamoxifen and N-desmethyltamoxifen. researchgate.net | General |

The genetic variability in tamoxifen metabolism has significant implications for both the effectiveness of the treatment and the risk of adverse effects. The lower plasma concentrations of the active metabolite endoxifen in CYP2D6 poor and intermediate metabolizers have been linked to a reduced clinical benefit from tamoxifen therapy. nih.gov

Several studies have demonstrated a correlation between CYP2D6 genotype and breast cancer recurrence. Patients with decreased CYP2D6 activity (PMs and IMs) may have a higher risk of disease recurrence compared to extensive metabolizers. nih.gov One study found that patients with decreased CYP2D6 metabolism had a significantly shorter time to recurrence. elsevierpure.com However, the evidence is not entirely consistent across all studies, with some finding no significant association between CYP2D6 genotype and clinical outcomes. nih.gov

With regard to toxicity, the relationship is also complex. It might be expected that individuals with lower levels of active metabolites would experience fewer side effects. Indeed, one study reported that women homozygous for the CYP2D6*4 allele had a lower incidence of hot flashes. nih.gov However, other research has found that severe and mild toxicities were more frequent among PM patients. nih.gov A recent study analyzing adverse events in patients with different CYP2D6 phenotypes found that an early dose increase in poor metabolizers was associated with a higher incidence of uterine changes, but not other common side effects like osteoarticular pain or hot flashes. ascopubs.orgascopubs.org This suggests that the parent compound, tamoxifen, or other metabolites may also contribute to toxicity.

Drug-Drug Interactions Affecting Alpha-Hydroxylation Pathways

The metabolism of tamoxifen, and consequently the formation of this compound, can be significantly altered by the concurrent use of other medications. These interactions primarily occur through the inhibition or induction of the cytochrome P450 enzymes involved in tamoxifen's metabolic pathways.

A wide range of medications can inhibit the activity of CYP2D6 and CYP3A4, the key enzymes in tamoxifen metabolism. nih.gov Co-administration of tamoxifen with potent inhibitors of these enzymes can lead to reduced plasma concentrations of the active metabolite endoxifen, potentially compromising the therapeutic efficacy of tamoxifen. nih.govnih.gov

The most well-documented interactions involve potent CYP2D6 inhibitors. When extensive metabolizers of CYP2D6 are given a potent inhibitor, their endoxifen levels can be reduced to those seen in genotypic poor metabolizers. nih.gov This effectively phenocopies the poor metabolizer status.

Commonly prescribed medications that are known to inhibit CYP2D6 include certain antidepressants, particularly selective serotonin (B10506) reuptake inhibitors (SSRIs). verywellhealth.com

| Drug Class | Examples of Strong/Moderate CYP2D6 Inhibitors |

| Antidepressants (SSRIs) | Fluoxetine (Prozac), Paroxetine (Paxil). verywellhealth.com |

| Antidepressants (Others) | Bupropion (Wellbutrin). verywellhealth.com |

| Cardiac Medications | Quinidine. verywellhealth.com |

| Antihistamines | Diphenhydramine (Benadryl). verywellhealth.com |

| Reflux Medications | Cimetidine (Tagamet). verywellhealth.com |

While the pharmacokinetic interaction is clear, the clinical impact on breast cancer outcomes has been a subject of debate, with some studies showing an increased risk of recurrence in patients taking potent CYP2D6 inhibitors and others finding no significant association. nih.gov

Inhibition of CYP3A4 can also affect tamoxifen metabolism. However, since CYP3A4 is involved in the initial conversion of tamoxifen to N-desmethyltamoxifen, inhibition of this enzyme can lead to higher levels of the parent drug. nih.gov The clinical significance of CYP3A4 inhibition on tamoxifen efficacy is less clear than that of CYP2D6 inhibition. nih.gov

In contrast to inhibition, some drugs can induce the expression of metabolic enzymes, potentially accelerating the metabolism of tamoxifen. Enzyme induction can lead to altered concentrations of tamoxifen and its metabolites.

Future Directions and Emerging Research Avenues for Alpha Hydroxy N Desmethyltamoxifen

Further Elucidation of Undiscovered Metabolic and Degradation Pathways

The metabolic fate of alpha-hydroxy-N-desmethyltamoxifen is complex and not yet fully understood. While alpha-hydroxylation, primarily mediated by cytochrome P450 3A4 (CYP3A4), is a known activation pathway, the complete network of its formation and subsequent degradation requires further investigation.

Future research will likely focus on:

Identification of Minor and Alternative Pathways: While CYP3A4 is the principal enzyme for alpha-hydroxylation, other CYP isoforms or enzyme families may contribute to the metabolism of N-desmethyltamoxifen, potentially leading to this compound or other, yet-to-be-identified metabolites. researchgate.net Studies in rat liver microsomes have suggested the involvement of CYP1A2 in tamoxifen (B1202) alpha-hydroxylation, indicating that species-specific enzyme contributions warrant deeper exploration. researchgate.net

Characterization of Downstream Catabolism: Beyond the formation of DNA adducts, the ultimate fate and clearance of this compound are not well-defined. Research is needed to identify the full spectrum of phase II conjugation products (e.g., glucuronides) and further degradation metabolites. In humans, glucuronidation appears to be a predominant detoxification pathway for alpha-hydroxylated metabolites, and characterizing these products is vital for understanding clearance mechanisms. nih.gov

Table 1: Key Enzymes in Tamoxifen Metabolism

Advanced Computational Modeling and Simulations of this compound Interactions

Computational methods offer powerful tools to investigate the molecular interactions of this compound at an atomic level. Such in silico approaches can provide insights that are difficult to obtain through experimental methods alone.

Emerging research avenues include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound within the active site of metabolic enzymes like CYP3A4. nih.gov These simulations can elucidate the precise conformational changes and key amino acid residues, such as Arginine 212 in CYP3A4, that facilitate its formation. nih.gov They can also be applied to model its interaction with sulfotransferases, the enzymes responsible for its conversion into a reactive carbocation.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure of this compound and its reactive metabolites. This allows for a detailed understanding of the chemical reactions involved in its formation and subsequent binding to DNA, helping to predict the most likely sites of adduct formation and the stability of these adducts.

Docking Studies: Molecular docking can predict the preferred binding orientation of this compound within the active sites of various enzymes and receptors. researchgate.net Future docking studies could explore its potential off-target interactions, providing a broader understanding of its biological activity beyond genotoxicity.

Development of Novel Research Tools and Analytical Standards

Progress in understanding the biological significance of this compound is contingent upon the availability of sophisticated research tools and highly accurate analytical methods.

Future development should prioritize:

Advanced Analytical Standards: While reference standards for this compound exist, there is a need for stable isotope-labeled internal standards. These would enable more precise and accurate quantification in complex biological matrices (e.g., tissue, plasma) using techniques like liquid chromatography-mass spectrometry (LC-MS).

Specific Immunoassays: The development of high-affinity monoclonal antibodies specific for this compound-DNA adducts would facilitate the creation of sensitive immunoassays. Such tools could simplify the detection and quantification of DNA damage in clinical and experimental samples.

Human-Relevant In Vitro Models: There is a critical need for more predictive in vitro models that accurately reflect human metabolism. The development of 3D organoid cultures or microphysiological systems (e.g., "liver-on-a-chip") incorporating human hepatocytes could provide a more reliable platform for studying the formation and genotoxicity of this compound than traditional cell lines or animal models.

Refinement of Human Risk Assessment Models Based on this compound Data

A significant challenge in tamoxifen toxicology is extrapolating findings from animal models to human risk. Tamoxifen is a potent liver carcinogen in rats, a mechanism driven by the formation of DNA adducts from alpha-hydroxylated metabolites. nih.govoup.com However, the evidence for a similar genotoxic mechanism in human endometrial cancer is less conclusive, with some studies suggesting an estrogen receptor-dependent pathway is more likely. nih.govtandfonline.com

Future risk assessment models must be refined by:

Incorporating Species-Specific Metabolism: Models need to quantitatively account for the differences in metabolic activation and detoxification pathways between rats and humans. Specifically, the balance between sulfation (activation, prominent in rats) and glucuronidation (detoxification, predominant in humans) for alpha-hydroxylated metabolites is a critical parameter. nih.gov

Developing Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models that integrate data on the rates of formation of this compound by CYP3A4, its subsequent enzymatic activation or detoxification, and the resulting DNA adduct levels in target tissues would represent a significant advancement. These models could help predict tissue-specific concentrations and adduct burdens in humans more accurately.

Utilizing Adduct Data Contextually: The mere presence of a DNA adduct does not equate to a mutagenic mode of action for cancer. tandfonline.com Risk assessment frameworks, such as those proposed by the ILSI Health and Environmental Sciences Institute (HESI), emphasize evaluating the entire context, including adduct characterization, evidence of promutagenicity, and presence in the specific target tissue where tumors arise. tandfonline.com Applying this rigorous approach is essential for interpreting the significance of this compound-DNA adducts.

Table 2: Considerations for Human Risk Assessment

Exploration of Targeted Interventions for Modulating Alpha-Hydroxylation and its Consequences

Given that alpha-hydroxylation is a key step in the genotoxic activation of tamoxifen metabolites, exploring ways to modulate this process presents a promising avenue for increasing the safety of tamoxifen therapy.

Future research could investigate:

CYP3A4 Inhibition: Since CYP3A4 is the primary enzyme responsible for alpha-hydroxylation, co-administration of specific, non-toxic inhibitors of CYP3A4 could potentially reduce the formation of this compound. Studies have shown that dietary constituents, such as the isoflavone genistein, can inhibit tamoxifen alpha-hydroxylation in rat liver microsomes. researchgate.net Exploring other phytochemicals or pharmacological agents for this purpose is a logical next step.

Enhancement of Detoxification Pathways: An alternative strategy is to promote the detoxification of alpha-hydroxylated metabolites. Interventions aimed at upregulating the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for the main detoxification pathway in humans, could shift the metabolic balance away from the formation of reactive intermediates.

Modulation of DNA Repair: For the DNA adducts that inevitably form, enhancing the capacity of cellular DNA repair mechanisms could mitigate the risk of mutations. Research into agents that can boost nucleotide excision repair or other relevant pathways in target tissues could offer a complementary protective strategy.

Antioxidant Co-therapy: Some studies suggest that co-treatment with certain antioxidant-containing extracts, such as from Tamarindus indica, may reverse tamoxifen's genotoxicity in cell culture models, although the mechanisms are complex and require further investigation. researchgate.net

Q & A

Q. What is the role of alpha-hydroxy-N-desmethyltamoxifen in tamoxifen’s metabolic pathway, and how is its genotoxicity assessed experimentally?

this compound is a secondary metabolite of tamoxifen, formed via cytochrome P450-mediated oxidation. It is genotoxic due to its ability to form covalent DNA adducts, primarily in hepatic tissues. Experimental assessment involves incubating rat hepatocytes with the metabolite, followed by DNA extraction and quantification of adducts using P-postlabeling or LC-MS/MS. Comparative studies between enantiomers (R- and S-isomers) reveal stereoselective adduct formation, with the R-isomer showing 10-fold higher DNA binding .

Q. What synthetic methodologies are used to produce enantiomerically pure this compound for mechanistic studies?

Enantiomeric resolution typically involves derivatization with chiral auxiliaries. For example, N-ethoxycarbonyl-N-desmethyltamoxifen-alpha-S-camphanate is synthesized, separated into diastereoisomers via column chromatography, and hydrolyzed to yield (+)-R and (−)-S enantiomers. Configuration is confirmed through degradation to derivatives with known stereochemistry (e.g., (−)-2-hydroxy-1-phenyl-1-propanone). Purity is validated via chiral HPLC and NMR .

Q. How do researchers detect and quantify DNA adducts formed by this compound in vitro?

Adducts are detected using P-postlabeling coupled with thin-layer chromatography (TLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS). In vitro protocols involve incubating the metabolite with DNA at physiological pH (e.g., pH 6.0) for 24–48 hours. Adduct levels are normalized to total DNA content, with positive controls (e.g., benzo[a]pyrene-derived adducts) ensuring assay validity .

Advanced Research Questions

Q. Why does the R-isomer of this compound exhibit significantly higher DNA adduct formation in vivo compared to the S-isomer, despite similar in vitro reactivity?

The R-isomer is preferentially sulfonated by hepatic sulfotransferases (SULTs), generating a reactive carbocation that binds DNA. In contrast, the S-isomer has lower affinity for SULTs, reducing its metabolic activation. This stereoselectivity was demonstrated in rat hepatocytes, where R-(+)-alpha-hydroxy-N-desmethyltamoxifen produced 10-fold more adducts than the S-(−)-form. Knockdown of SULT1A1 in vitro models can validate this mechanism .

Q. How can conflicting data on the carcinogenic potential of this compound be reconciled across different experimental models?

Discrepancies arise from variations in metabolic competence (e.g., SULT expression levels in cell lines vs. primary hepatocytes) and DNA repair efficiency. For example, immortalized cell lines may lack functional repair enzymes, amplifying adduct persistence. Standardizing models (e.g., using Big Blue transgenic rats for lacI mutation assays) and controlling for enzyme activity via proteomic profiling can mitigate contradictions .

Q. What experimental designs are optimal for evaluating the in vivo genotoxicity of this compound?

Use transgenic rodent models (e.g., Big Blue rats) to quantify mutations in target genes like lacI. Administer the metabolite via intraperitoneal injection, with dosing regimens reflecting human pharmacokinetics. Terminate studies at 24–72 hours post-exposure to capture acute DNA damage. Include controls for spontaneous mutations and validate adduct formation via LC-MS/MS .

Q. What analytical techniques differentiate this compound adducts from those formed by other tamoxifen metabolites (e.g., alpha-hydroxytamoxifen)?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) distinguishes adducts based on fragmentation patterns. For example, this compound adducts lack the N-methyl group, yielding characteristic mass shifts (−14.02 Da) compared to alpha-hydroxytamoxifen. Isotopic labeling (e.g., C-tamoxifen) can further track metabolite-specific adducts .

Methodological Guidance

Q. How should researchers design dose-response studies to assess this compound’s genotoxicity?

- In vitro: Use primary hepatocytes or S9 fractions with NADPH-regenerating systems. Test concentrations spanning 0.1–100 µM, including vehicle controls.

- In vivo: Employ OECD Guideline 489 (micronucleus assay) with doses calibrated to hepatic exposure levels.

- Data Analysis: Apply the linear no-threshold (LNT) model for low-dose extrapolation, using software like BMDS or PROAST .

Q. What strategies mitigate confounding factors in stereoselective metabolism studies?

- Use enantiomerically pure standards synthesized via chiral chromatography.

- Inhibit competing pathways (e.g., glucuronidation with β-glucuronidase inhibitors).

- Quantify sulfate conjugates via LC-MS/MS with selective ion monitoring (SIM) .

Data Contradiction Analysis

Q. Why do some studies report negligible DNA adduct formation by this compound in human cell lines?

Human hepatocytes express lower SULT1A1/1E1 activity compared to rats, reducing metabolic activation. Additionally, human cells exhibit faster adduct repair via nucleotide excision repair (NER). Co-treatment with sulfation cofactors (e.g., PAPS) or siRNA-mediated SULT knockdown can clarify these interspecies differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.